2-(azetidin-3-yl)-6-chloro-1H-benzimidazole
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Overview
Description
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole is a heterocyclic compound that contains both an azetidine ring and a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the azetidine ring further enhances the compound’s potential for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of o-phenylenediamine with formic acid to form the benzimidazole core, which is then reacted with azetidine derivatives under specific conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-6-chloro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
2-chloro-3-phenylbenzimidazole: Exhibits similar pharmacological properties but with different potency and selectivity.
2-(azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine: Another heterocyclic compound with potential biological activities .
Uniqueness
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole is unique due to the presence of both the azetidine and benzimidazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole |
InChI |
InChI=1S/C10H10ClN3/c11-7-1-2-8-9(3-7)14-10(13-8)6-4-12-5-6/h1-3,6,12H,4-5H2,(H,13,14) |
InChI Key |
PMWJUHDXQDRSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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